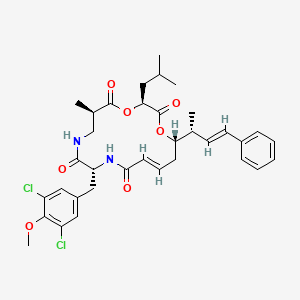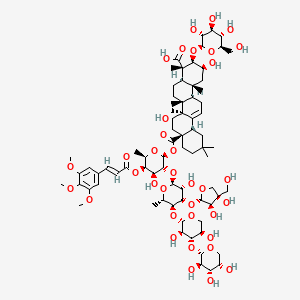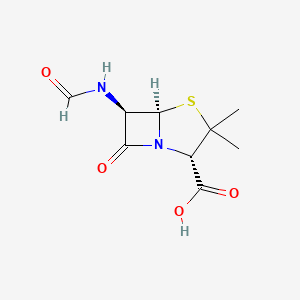
6-Formamidopenicillanic acid
Overview
Description
Hypericum, commonly known as St. John’s Wort, is a genus of flowering plants in the family Hypericaceae. It includes around 500 species distributed worldwide, except Antarctica. The genus is renowned for its medicinal properties, particularly in treating depression and wound healing. The primary active compounds in Hypericum species are hypericin and hyperforin, which exhibit a range of biological activities including antidepressant, antimicrobial, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
6-Formamidopenicillanic acid plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to act as a Bronsted acid, capable of donating a hydron to an acceptor . This property is essential in various biochemical pathways where proton transfer is necessary. Additionally, this compound interacts with antimicrobial agents, inhibiting the growth of microorganisms such as bacteria, viruses, fungi, and protozoans .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties enable it to disrupt the cellular processes of microorganisms, leading to their inhibition or death . This disruption can affect the overall cellular homeostasis and metabolic activities of the targeted cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation. The compound binds to specific enzymes, altering their activity and subsequently affecting the biochemical pathways they regulate . This binding interaction can result in changes in gene expression, further influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant adverse effects. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and metabolic processes . These threshold effects are crucial for determining the safe and effective dosage of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role as a Bronsted acid allows it to participate in proton transfer reactions, influencing metabolic flux and metabolite levels . These interactions are vital for maintaining cellular homeostasis and regulating metabolic activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for the compound’s efficacy and its ability to reach target sites within the cells.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are crucial for the compound’s activity and function within the cells . The precise localization of this compound ensures its effective interaction with target biomolecules and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of active compounds from Hypericum species typically involves solvents such as ethanol and methanol. Common extraction methods include maceration and ultrasonication. For instance, hypericin and hyperforin can be extracted using hydroalcoholic solutions, followed by purification through chromatographic techniques .
Industrial Production Methods: Industrial production of Hypericum extracts involves large-scale cultivation of the plant, followed by harvesting and drying. The dried plant material is then subjected to solvent extraction, often using ethanol or methanol. The extracts are concentrated and purified to obtain the desired active compounds. Microencapsulation techniques, such as spray drying, are employed to enhance the stability and bioavailability of the extracts .
Chemical Reactions Analysis
Types of Reactions: Hypericum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, hypericin can undergo photochemical reactions, leading to the formation of reactive oxygen species. Hyperforin, on the other hand, can participate in electrophilic substitution reactions .
Common Reagents and Conditions:
Oxidation: Hypericin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of hypericin can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions involving hyperforin can be carried out using reagents like bromine or chlorine in the presence of a catalyst
Major Products:
Oxidation: Oxidation of hypericin leads to the formation of quinone derivatives.
Reduction: Reduction of hypericin results in the formation of reduced hypericin derivatives.
Substitution: Substitution reactions of hyperforin yield halogenated derivatives
Scientific Research Applications
Hypericum species have been extensively studied for their medicinal properties. Some of the key applications include:
Chemistry: Hypericum compounds are used as natural antioxidants and antimicrobial agents in various chemical formulations.
Biology: The extracts are studied for their cytotoxic effects on cancer cells and their potential as natural pesticides.
Medicine: Hypericum extracts are widely used in the treatment of mild to moderate depression, wound healing, and as antiviral agents.
Industry: The compounds are utilized in the cosmetic industry for their anti-inflammatory and skin-soothing properties .
Mechanism of Action
The primary mechanism of action of Hypericum compounds involves the inhibition of neurotransmitter reuptake. Hyperforin, a major constituent, inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This action is similar to that of conventional antidepressants. Additionally, hypericin exhibits photodynamic activity, generating reactive oxygen species upon exposure to light, which contributes to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Hypericum compounds are often compared with other natural antidepressants and antimicrobial agents. Some similar compounds include:
Curcumin: Found in turmeric, curcumin also exhibits antidepressant and anti-inflammatory properties. Hypericum compounds are more effective in inhibiting neurotransmitter reuptake.
Resveratrol: Present in grapes, resveratrol has antioxidant and anti-inflammatory effects. Unlike Hypericum, it does not have significant antidepressant activity.
Epigallocatechin gallate: Found in green tea, this compound has antioxidant and antimicrobial properties but lacks the antidepressant effects of Hypericum
Hypericum stands out due to its dual action as an antidepressant and antimicrobial agent, making it a unique and valuable compound in both medicine and industry.
Properties
IUPAC Name |
(2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2)5(8(14)15)11-6(13)4(10-3-12)7(11)16-9/h3-5,7H,1-2H3,(H,10,12)(H,14,15)/t4-,5+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQGTDMBVJCTBN-JCGDXUMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429524 | |
| Record name | CHEBI:59004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64527-04-4 | |
| Record name | (2S,5R,6R)-6-(Formylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64527-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Formamidopenicillanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064527044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHEBI:59004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-FORMAMIDOPENICILLANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TC14ZH3A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the antigenic properties of 6-Formamidopenicillanic acid compared to other penicillins like Penicillin G, Ampicillin, and Sulbenicillin?
A1: Research suggests that while the antigenic active sites of Penicillin G, Ampicillin, and Sulbenicillin are limited to their acyl side chains, the antigenic activity of this compound is confined to its penicilloyl moiety. [] This difference is evident in cross-reactivity studies using rat anti-penicillin IgE sera. For instance, rat anti-6-Formamidopenicillanic acid IgE serum reacted with Penicillin G-bovine gamma globulin, Ampicillin-bovine gamma globulin, and Sulbenicillin-bovine gamma globulin. Conversely, this compound-bovine gamma globulin did not react with rat anti-Penicillin G, anti-Ampicillin, and anti-Sulbenicillin IgE sera. Additionally, hapten inhibition assays showed that the passive cutaneous anaphylaxis reaction between anti-6-Formamidopenicillanic acid IgE sera and this compound-bovine gamma globulin could be inhibited by this compound, Penicillin G, Ampicillin, and Sulbenicillin. []
Q2: How does the degradation pattern of Mecillinam, a drug that degrades into this compound, differ from typical penicillins under varying pH conditions?
A2: Unlike most penicillins, Mecillinam exhibits a more complex degradation pattern as the pH increases. [] While penicillins generally show simpler degradation profiles, Mecillinam and its key degradation product, (6R)-6-Formamidopenicillanic acid, undergo reversible 6-epimerization in basic solutions. Further complicating the process, some resulting thiazolidine derivatives also exhibit epimerization at position 2. This intricate degradation pattern of Mecillinam under different pH conditions highlights its distinct chemical behavior compared to other penicillin-based drugs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


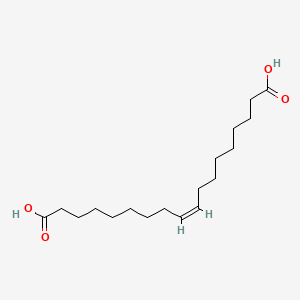

![N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B1244416.png)

![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1244420.png)
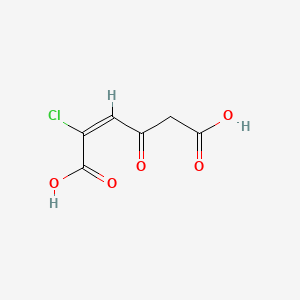


![5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine](/img/structure/B1244427.png)

![9-bromo-5-carboxymethyl-6,7-dihydro-1H, 5 H-pyrido[1,2,3-de]quinoxaline-2,3-dione](/img/structure/B1244431.png)
